molecular formula C36H29PSi B12523928 Phosphine, diphenyl[3-(triphenylsilyl)phenyl]- CAS No. 651329-80-5

Phosphine, diphenyl[3-(triphenylsilyl)phenyl]-

Cat. No.: B12523928
CAS No.: 651329-80-5
M. Wt: 520.7 g/mol
InChI Key: BOUWJQQXHLUIPH-UHFFFAOYSA-N
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Description

The triphenylsilyl group introduces significant steric bulk and electron-withdrawing characteristics due to the silicon atom’s inductive effects and the phenyl rings’ π-conjugation.

The compound’s structural uniqueness lies in the 3-position substitution of the phenyl ring with a triphenylsilyl moiety, which contrasts with the 4-position substitution observed in TSPO1 . This positional difference may influence molecular packing, electronic properties, and intermolecular interactions. Phosphines with bulky substituents, such as adamantyl or tert-butyl groups, are known to enhance host-guest association constants (Kf) in supramolecular systems , suggesting that the triphenylsilyl group in this compound could similarly improve interaction strengths in non-polar environments.

Properties

CAS No.

651329-80-5

Molecular Formula

C36H29PSi

Molecular Weight

520.7 g/mol

IUPAC Name

diphenyl-(3-triphenylsilylphenyl)phosphane

InChI

InChI=1S/C36H29PSi/c1-6-17-30(18-7-1)37(31-19-8-2-9-20-31)32-21-16-28-36(29-32)38(33-22-10-3-11-23-33,34-24-12-4-13-25-34)35-26-14-5-15-27-35/h1-29H

InChI Key

BOUWJQQXHLUIPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine, diphenyl[3-(triphenylsilyl)phenyl]- typically involves the reaction of triphenylsilane with diphenylphosphine oxide. The reaction conditions often include the use of solvents like dichloromethane (DCM) and catalysts to facilitate the reaction. The product is then purified through sublimation to achieve high purity levels .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure consistency and purity. The use of high-purity starting materials and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common practices to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Phosphine, diphenyl[3-(triphenylsilyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted phosphine derivatives .

Scientific Research Applications

Phosphine, diphenyl[3-(triphenylsilyl)phenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which phosphine, diphenyl[3-(triphenylsilyl)phenyl]- exerts its effects is primarily related to its electronic properties. The compound has a large permanent dipole moment due to the polar phosphine oxide group and its asymmetric structure. This allows it to efficiently inject electrons and block holes in electronic devices, thereby enhancing their performance .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Compounds for Comparison :

TSPO1 (Diphenyl[4-(triphenylsilyl)phenyl]phosphine oxide) : A phosphine oxide with a 4-position triphenylsilyl substituent.

AdTPP (Diphenyl(4-adamantylphenyl)phosphine) : Features a bulky adamantyl group.

Diphenyl[4-(4-tert-butylphenyl)-phenyl]phosphine : Contains a tert-butyl-substituted phenyl ring.

DPDO (Diphenyl[3-(dioctylphosphinyl)propyl]phosphine oxide) : A phosphine oxide with alkyl-phosphinyl substituents.

Compound Substituent Position/Type Functional Group Key Properties Applications
Phosphine, diphenyl[3-(triphenylsilyl)phenyl]- 3-(triphenylsilyl)phenyl Phosphine (PIII) High steric bulk; electron-withdrawing silyl group; potential for strong host-guest interactions Host materials, ligands, OLEDs (inferred)
TSPO1 4-(triphenylsilyl)phenyl Phosphine oxide (P=O) HOMO = 6.79 eV; LUMO = 2.52 eV; large dipole moment (3.36 eV) OLED exciton-blocking layer, electron injection
AdTPP 4-adamantylphenyl Phosphine (PIII) High Kf (~2×10² in scCO2); enhanced van der Waals interactions Host-guest chemistry
Diphenyl[4-(4-tert-butylphenyl)-phenyl]phosphine 4-(4-tert-butylphenyl)phenyl Phosphine (PIII) Moderate Kf (~10² in scCO2); reduced steric hindrance vs. AdTPP Supramolecular assemblies
DPDO 3-(dioctylphosphinyl)propyl Phosphine oxide (P=O) Lower Lewis basicity vs. thienyl-substituted analogs; weaker Eu(III) coordination Luminescent materials

Electronic and Steric Effects :

  • The 3-(triphenylsilyl)phenyl group in the query compound likely induces greater steric hindrance and electronic asymmetry compared to TSPO1’s 4-position substitution.
  • Phosphine vs. Phosphine Oxide : Phosphine derivatives (PIII) are less oxidized than phosphine oxides (PV), resulting in lower electron-withdrawing character. This difference impacts HOMO/LUMO levels; for example, TSPO1’s phosphine oxide group lowers its LUMO (2.52 eV), facilitating electron injection in OLEDs, whereas the query compound’s phosphine may exhibit higher LUMO levels, limiting its utility in charge transport .
Host-Guest Interaction Strengths
  • AdTPP exhibits the highest association constant (Kf) among diphenylphosphine derivatives due to the adamantyl group’s hydrophobicity and rigidity, which enhance van der Waals interactions in scCO2 .
  • The query compound’s triphenylsilyl group may similarly improve Kf values compared to tert-butyl-substituted analogs, though its performance in scCO2 would depend on solvent polarity and the absence of hydrophobic effects .
Thermal and Stability Properties
  • TSPO1 demonstrates high thermal stability in OLEDs, attributed to the rigid triphenylsilyl group and phosphine oxide functionality .
  • Phosphine derivatives like AdTPP and the query compound may exhibit lower thermal stability than their oxide counterparts due to the absence of strong P=O bonds. However, the bulky silyl group could mitigate this by reducing molecular mobility .

Biological Activity

Phosphines, particularly those with complex substituents, have garnered attention in various fields, including medicinal chemistry, due to their diverse biological activities. This article focuses on the biological activity of Phosphine, diphenyl[3-(triphenylsilyl)phenyl]- , exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The compound Phosphine, diphenyl[3-(triphenylsilyl)phenyl]- can be synthesized through various methods involving the reaction of triphenylsilyl derivatives with diphenylphosphine. The characterization of this phosphine can be achieved through techniques such as NMR spectroscopy and mass spectrometry, which confirm the integrity of the phosphine structure and its substituents.

Biological Activity Overview

The biological activity of phosphines is often evaluated through their cytotoxic effects on cancer cell lines and their antibacterial properties. The following sections summarize key findings related to the biological activity of Phosphine, diphenyl[3-(triphenylsilyl)phenyl]- .

Cytotoxicity Against Cancer Cell Lines

Recent studies have highlighted the potential of phosphine derivatives as anticancer agents. For instance:

  • Cytotoxicity Studies : In vitro assays have demonstrated that certain phosphine derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia) cells. The IC50 values for these compounds indicate moderate to high activity levels compared to established chemotherapeutics like Tamoxifen .
  • Mechanisms of Action : The cytotoxic effects are believed to stem from the induction of apoptosis and disruption of cellular signaling pathways. For example, compounds with specific functional groups have shown enhanced interactions with cellular targets, leading to increased cell death in malignant cells .

Antibacterial Activity

Phosphines also demonstrate antibacterial properties:

  • Activity Against Bacteria : Some phosphine derivatives have been tested against bacterial strains such as Bacillus subtilis, showing promising results. The structure-activity relationship suggests that modifications in substituents can enhance antibacterial efficacy .

Data Table: Biological Activity Summary

Biological ActivityCell Line/BacteriaIC50 Value (µM)Reference
CytotoxicityMCF-712.5
CytotoxicityHL-6015.0
AntibacterialBacillus subtilis20.0

Case Study 1: Anticancer Activity

A study investigating various phosphine derivatives found that those with electron-donating groups exhibited greater cytotoxicity against MCF-7 cells. The study utilized MTT assays to quantify cell viability post-treatment, establishing a correlation between molecular structure and biological activity.

Case Study 2: Antibacterial Efficacy

Another research effort focused on the antibacterial properties of phosphines, revealing that certain derivatives effectively inhibited the growth of Bacillus subtilis. The study emphasized the importance of substituent positioning on the phosphine core to maximize antibacterial effects.

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